molecular formula C10H13NO B1339709 1-(4-(2-Aminoethyl)phenyl)ethanone CAS No. 31349-78-7

1-(4-(2-Aminoethyl)phenyl)ethanone

Cat. No. B1339709
CAS RN: 31349-78-7
M. Wt: 163.22 g/mol
InChI Key: GHEAOCPXAWGVSO-UHFFFAOYSA-N
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Description

The compound 1-(4-(2-Aminoethyl)phenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some information about 1-(4-(2-Aminoethyl)phenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aldehyde with an amine to form a Schiff base, as seen in the synthesis of 4-(2-hydroxybenzylideneamino) phenyl ethanone using salicylaldehyde and 4-aminophenyl ethanone . Similarly, the synthesis of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone was achieved through a condensation reaction of β-phenylcinnamaldehyde and p-acetylaniline . These methods suggest that the synthesis of 1-(4-(2-Aminoethyl)phenyl)ethanone could also be performed through a condensation reaction involving an appropriate aldehyde and amine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and characterized by spectroscopic methods like IR, UV-Vis, and NMR . Density Functional Theory (DFT) calculations have been used to optimize the molecular structures and to analyze the nature of hydrogen bonding . These studies provide a framework for understanding the molecular structure of 1-(4-(2-Aminoethyl)phenyl)ethanone, which would likely exhibit similar spectroscopic features and could be analyzed using comparable computational methods.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability of the molecular structure . The Schiff base compounds exhibit tautomerism, and their stability can be influenced by the solvent type . These insights can be applied to predict the chemical behavior of 1-(4-(2-Aminoethyl)phenyl)ethanone in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. Quantum chemical parameters such as ionization potential, electron affinity, and chemical hardness have been calculated . The vibrational frequencies and NMR chemical shifts provide detailed information about the molecular structure . The fluorescence properties of Schiff base derivatives have also been investigated, indicating potential applications in designing new fluorescent compounds . These analyses can be used to infer the properties of 1-(4-(2-Aminoethyl)phenyl)ethanone, which would likely exhibit similar quantum chemical parameters, vibrational characteristics, and potentially useful fluorescence properties.

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

  • Application: The compound has been studied for use as a photoremovable protecting group for carboxylic acids. When photolyzed, it releases the protected acid in significant yields, indicating potential utility in organic synthesis and photochemical studies (Atemnkeng et al., 2003).

Antimicrobial Activities

  • Application: Derivatives of this compound have been synthesized and tested for antimicrobial activities. These studies are critical for developing new pharmaceutical agents and understanding their efficacy against various microorganisms (Wanjari, 2020).

Synthesis of Novel Derivatives

  • Application: The compound has been used to synthesize novel derivatives with potential applications in medicinal chemistry. These include thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, which are often explored for various pharmacological properties (Hessien et al., 2009).

Catalytic Applications

  • Application: Research indicates the use of the compound in catalytic applications, such as in Cu(II)-photocatalysed hydrocarboxylation of imines. This process is significant in the field of green chemistry for the synthesis of various organic compounds (Gordon et al., 2022).

Environmental Applications

  • Application: A derivative of this compound has been used to modify silica gel for the selective removal of Zn(II) from environmental samples. This application is crucial in environmental monitoring and remediation efforts (Sharma et al., 2013).

Synthesis of Schiff Bases

  • Application: The compound has been utilized in the synthesis of Schiff bases, which are versatile ligands in coordination chemistry and have applications in catalysis, molecular recognition, and sensor technology (Chai et al., 2017).

Antiviral and Fungitoxic Studies

  • Application: Derivatives of this compound have been explored for their antiviral and fungitoxic properties, indicating potential applications in agriculture and pharmaceutical industries (Attaby et al., 2006; Mehton et al., 2009).

Fluorescence Studies

  • Application: The compound has been studied for its fluorescence properties, which is significant in the development of new fluorescence compounds for imaging and analytical purposes (Xiao-rui et al., 2013).

properties

IUPAC Name

1-[4-(2-aminoethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEAOCPXAWGVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550556
Record name 1-[4-(2-Aminoethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Aminoethyl)phenyl)ethanone

CAS RN

31349-78-7
Record name 1-[4-(2-Aminoethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Morningstar, T Dixon, M Wright, A Alwan… - Available at SSRN … - papers.ssrn.com
We previously showed that chemical modification of alginate with 4-(2-aminoethyl) benzoic acid (ABA) results in the generation of alginate hydrogel microbeads that are resistant to …
Number of citations: 0 papers.ssrn.com
WC Floyd III - 2010 - search.proquest.com
Among the multitude of compounds capable of exerting a potentially therapeutic effect on a diseased biological system, only a very select few happen to possess the stringent …
Number of citations: 3 search.proquest.com

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